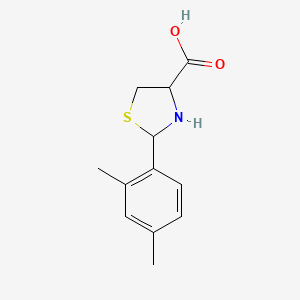

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic organic compound that contains a thiazolidine ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylbenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown effectiveness against human prostate carcinoma cells .

2. Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that thiazolidine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme are valuable in treating hyperpigmentation disorders. Research has shown that this compound and its derivatives can inhibit tyrosinase activity, making them potential candidates for cosmetic applications .

4. Antiviral Activity

Emerging evidence suggests that thiazolidine carboxylic acids may possess antiviral properties against pathogens such as avian influenza virus (AIV) and infectious bronchitis virus (IBV). Compounds have demonstrated significant inhibitory effects in vitro, indicating their potential as antiviral agents .

Biological Research Applications

1. Molecular Docking Studies

In silico studies involving molecular docking have been employed to predict the interaction of thiazolidine derivatives with biological targets. These studies help elucidate the binding affinities and mechanisms of action at the molecular level, guiding further drug development efforts .

2. Structure-Activity Relationship Analysis

The structure-activity relationships (SAR) of thiazolidine derivatives are crucial for optimizing their biological activities. By modifying substituents on the thiazolidine ring, researchers can enhance desired properties while minimizing side effects .

Agricultural Applications

Thiazolidine derivatives are being explored for their potential use as agrochemicals due to their biological activity against plant pathogens. Preliminary studies indicate that these compounds may serve as effective fungicides or bactericides, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole derivatives: Compounds containing a thiazole ring, such as thiamine (Vitamin B1).

Thiophene derivatives: Compounds with a thiophene ring, known for their diverse biological activities.

Uniqueness

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to its specific substitution pattern and the presence of both a thiazolidine ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H15N1O2S1

- Molecular Weight : 237.32 g/mol

- Structure : The compound features a thiazolidine ring with a carboxylic acid group and a 2,4-dimethylphenyl substituent, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4-dimethylbenzaldehyde and cysteine.

- Method : The reaction proceeds through the formation of an intermediate Schiff base followed by cyclization to form the thiazolidine ring.

Anticancer Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. Notably:

- Melanoma and Prostate Cancer : A study showed that specific derivatives demonstrated strong selectivity and growth inhibition against melanoma (B16-F1, A375) and prostate cancer (DU 145, PC-3) cell lines. Compound 1b was particularly effective in inhibiting tumor growth in vivo in nude mice models at a dose of 10 mg/kg, outperforming standard chemotherapeutics like dacarbazine .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, although detailed mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often linked to their structural characteristics:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For example, methyl substitutions at specific positions have been correlated with increased potency against cancer cells .

- Ring Modifications : Variations in the thiazolidine ring structure can significantly affect biological activity; modifications may lead to improved binding affinity to target proteins involved in cancer progression .

Case Studies and Research Findings

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that treatment with certain derivatives increases the percentage of cancer cells undergoing apoptosis (sub-G1 phase), highlighting their potential as pro-apoptotic agents .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGOGLHWOAHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NC(CS2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.